molecular formula C19H16N4O4S B2368915 6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251675-47-4

6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2368915
CAS No.: 1251675-47-4
M. Wt: 396.42
InChI Key: CVCZIFNVYUHNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

It has been found that similar compounds have been used in the detection of hg (ii) ions . The interaction between Hg (II) ions and the compound could suggest a potential target of action.

Mode of Action

It appears to interact with Hg (II) ions, causing a change in fluorescence emission . This suggests that the compound may bind to Hg (II) ions, altering its own physical properties in the process.

Biochemical Pathways

The interaction with hg (ii) ions suggests that it may play a role in pathways involving these ions .

Result of Action

The result of the compound’s action is a change in fluorescence emission when interacting with Hg (II) ions . This change can be used for the detection of these ions in a solution .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the compound has been shown to exhibit changes in fluorescence emission in a water solution at pH 7.00 .

Properties

IUPAC Name

6-[(2,4-dimethoxyphenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-26-12-7-6-11(14(9-12)27-2)10-23-18(24)17-16(21-19(23)25)15(22-28-17)13-5-3-4-8-20-13/h3-9H,10H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCZIFNVYUHNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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